molecular formula C17H14N4 B11112581 [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- CAS No. 118757-35-0

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-

Cat. No.: B11112581
CAS No.: 118757-35-0
M. Wt: 274.32 g/mol
InChI Key: ZTBNSVRCQQGYFH-UHFFFAOYSA-N
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Description

5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde derivatives under acidic conditions. The reaction typically proceeds through a cyclization process, forming the triazolopyrimidine ring system . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a catalyst, which allows for the synthesis of the compound under mild conditions and solvent-free .

Chemical Reactions Analysis

5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and potential applications. The unique substitution pattern of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine contributes to its distinct properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNSVRCQQGYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415305
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118757-35-0
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIPHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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